molecular formula C8H10ClNO B8762153 N-(2-hydroxyethyl)-3-chloroaniline CAS No. 6393-19-7

N-(2-hydroxyethyl)-3-chloroaniline

Cat. No.: B8762153
CAS No.: 6393-19-7
M. Wt: 171.62 g/mol
InChI Key: SOFUHSYORPZNQN-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS 92-00-2) is a substituted aniline derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . Structurally, it features a 3-chlorophenyl group linked to two hydroxyethyl moieties via an imino bridge. This compound is a white to reddish-yellow crystalline solid with a melting point of 84°C . It is primarily used in laboratory research, particularly in pharmaceutical and polymer chemistry, due to its polar hydroxyl groups, which enhance solubility and enable hydrogen bonding . Synonyms include N-(3-Chlorophenyl)diethanolamine and 2,2'-[(3-Chlorophenyl)imino]diethanol .

Properties

CAS No.

6393-19-7

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(3-chloroanilino)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2

InChI Key

SOFUHSYORPZNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxyethyl groups in N,N-Bis(2-hydroxyethyl)-3-chloroaniline significantly alter its properties compared to simpler substituted anilines. Key comparisons include:

Compound Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Water Solubility Log P (Octanol-Water)
N,N-Bis(2-hydroxyethyl)-3-chloroaniline 215.68 -Cl, -N(CH₂CH₂OH)₂ 84 Moderate ~1.2 (estimated)
3-Chloroaniline 127.57 -Cl -10 (liquid) Low 1.68
N-Ethyl-3-chloroaniline 169.65 -Cl, -NHCH₂CH₃ N/A Insoluble 2.45
N-(2-Hydroxyethyl)-piperidine (analog) 129.20 -N(CH₂CH₂OH) Liquid High -0.5

Key Observations :

  • The hydroxyethyl groups increase polarity and melting point compared to 3-chloroaniline, which is a liquid at room temperature .
  • Water solubility is enhanced relative to non-hydroxylated analogs (e.g., N-Ethyl-3-chloroaniline) due to hydrogen bonding .
  • The log P value (estimated) suggests moderate lipophilicity, balancing solubility and membrane permeability, making it suitable for drug formulation .
Microbial Transformation Rates

Substituents critically influence biodegradation. A study on substituted anilines showed the following order of microbial transformation rates in aquatic environments: Aniline > 3-Bromoaniline > 3-Chloroaniline > 3-Methylaniline > 3-Methoxyaniline > 3-Nitroaniline > 3-Cyanoaniline .

  • Steric parameters (e.g., van der Waals radius) correlate with rate constants (r² = 0.924–0.99), suggesting bulkier groups like hydroxyethyl would slow transformation .
Toxicity and Environmental Impact
  • 3-Chloroaniline is toxic to aquatic life and resistant to degradation due to its electron-withdrawing chloro group .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing N-(2-hydroxyethyl)-3-chloroaniline’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^{13}C NMR to identify hydroxyethyl and chloro-substituent positions .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., hydroxyl, aromatic C-Cl) by comparing peaks to reference spectra .
  • Melting Point Analysis : Verify purity using the reported melting point (84°C) and deviations indicate impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity under reverse-phase conditions with UV detection.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers at room temperature in a dry, well-ventilated area. Avoid prolonged exposure to light and humidity to prevent decomposition .
  • Incompatibilities : Separate from oxidizing agents (e.g., peroxides, nitrates) to avoid hazardous reactions (e.g., HCl gas release) .
  • Decomposition Monitoring : Regularly test stored samples via TGA (Thermogravimetric Analysis) to detect early degradation products like CO, CO2_2, or HCl .

Q. What analytical techniques are suitable for detecting this compound in environmental matrices?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Extract samples using methylene chloride:benzene (1:1), derivatize if necessary, and compare retention times/spectra to standards .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for polar metabolites .
  • UV-Vis Spectroscopy : Quantify aromatic amines in hydrolyzed samples at ~280 nm after alkaline digestion .

Advanced Research Questions

Q. How can reaction mechanisms for the hydrolysis of this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates under varying pH/temperature. Use pseudo-first-order kinetics and Arrhenius plots to determine activation energy .
  • Intermediate Trapping : Employ nucleophilic scavengers (e.g., NaN3_3) to identify transient intermediates via LC-MS .
  • Computational Modeling : Simulate transition states (e.g., DFT calculations) to predict SN2_2 pathways for chlorine displacement .

Q. What experimental design considerations are critical for studying microbial degradation of this compound?

  • Methodological Answer :

  • Bioaugmentation Strategies : Inoculate activated sludge with GFP-tagged Comamonas testosteroni I2gfp and monitor degradation efficiency via HPLC .
  • Community Dynamics : Use Denaturing Gradient Gel Electrophoresis (DGGE) of 16S rRNA to assess microbial shifts post-inoculation .
  • Metabolite Profiling : Detect chlorocatechol intermediates via GC-MS after derivatization with BSTFA .

Q. How can contradictions in stability data for 3-chloroaniline derivatives be resolved during environmental sampling?

  • Methodological Answer :

  • Immediate Analysis : Process samples within 24 hours to prevent analyte degradation, as delayed analysis leads to underestimation .
  • Stabilization Protocols : Add preservatives (e.g., 1% HCl) to inhibit microbial activity and autoxidation .
  • Matrix-Specific Validation : Conduct recovery tests in relevant matrices (e.g., soil, water) to account for matrix effects .

Q. What methodologies optimize the synthesis of conductive polymers from this compound?

  • Methodological Answer :

  • Oxidative Polymerization : Use sodium dichromate (0.0255 M) in 0.8 M HCl, varying monomer concentrations (0.0956 M) to maximize conductivity .
  • Kinetic Control : Measure reaction rates via UV-Vis at 600 nm; higher HCl concentrations increase initial polymerization rates but reduce molecular weight .
  • Material Characterization : Analyze conductivity (four-probe method), crystallinity (XRD), and thermal stability (TGA/DTA) .

Q. How can researchers differentiate this compound metabolites from precursor compounds in toxicological studies?

  • Methodological Answer :

  • Metabolite Profiling : Incubate with liver microsomes, extract metabolites using SPE cartridges, and identify via GC-MS with acetylated derivatives .
  • Isotopic Labeling : Use 13^{13}C-labeled analogs to trace metabolic pathways and distinguish from background contaminants .
  • Enzymatic Inhibition : Apply CYP450 inhibitors (e.g., ketoconazole) to isolate specific metabolic routes .

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